molecular formula C6HCl4NO2 B166551 2,3,4,5-Tetrachloronitrobenzene CAS No. 879-39-0

2,3,4,5-Tetrachloronitrobenzene

Cat. No.: B166551
CAS No.: 879-39-0
M. Wt: 260.9 g/mol
InChI Key: MTBYTWZDRVOMBR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloronitrobenzene (CAS 879-39-0) is a chlorinated nitroaromatic compound characterized by a benzene ring substituted with four chlorine atoms and one nitro group. Its unique substitution pattern confers distinct chemical stability and biological activity. It is primarily used as a fungicide and nematicide in agriculture , with notable applications in soil treatment due to its efficacy against plant-parasitic nematodes . Unlike some isomers, its nitro group is resistant to metabolic replacement, contributing to its environmental persistence and specific toxicological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloronitrobenzene is typically synthesized through the chlorination of 2,4,5-trichloronitrobenzene. The process involves the use of chlorosulfonic acid as a solvent and chlorine gas as the chlorinating agent. The reaction is carried out at a controlled temperature of approximately 60°C for about 10 hours. After the reaction, the product is purified by recrystallization from petroleum ether .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often used as an intermediate in the manufacture of pesticides and other industrial chemicals .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloronitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reagents include iron powder and hydrochloric acid, typically carried out at elevated temperatures.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under reflux conditions.

Major Products:

Scientific Research Applications

2,3,4,5-Tetrachloronitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloronitrobenzene involves its reactivity as a weak oxidizer. It reacts with strong reducing agents, leading to the formation of various products. The nitro group in the compound is particularly reactive, undergoing reduction to form amino derivatives. These reactions are facilitated by the presence of electron-withdrawing chlorine atoms, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Tetrachloronitrobenzene

The positions of chlorine and nitro substituents significantly influence reactivity, metabolic pathways, and biological effects. Key isomers include:

Compound Substituent Positions Metabolic Nitro Replacement Tumor Initiatory Activity Environmental Volatility
2,3,4,5-Tetrachloronitrobenzene Cl: 2,3,4,5; NO₂: 1 No High Low
2,3,5,6-Tetrachloronitrobenzene Cl: 2,3,5,6; NO₂: 1 Yes Not reported Moderate
Pentachloronitrobenzene Cl: 1,2,3,4,5; NO₂: 6 Yes Moderate High
  • Metabolic Stability : The nitro group in this compound resists enzymatic replacement, unlike 2,3,5,6-Tetrachloronitrobenzene and pentachloronitrobenzene, which undergo nitro group substitution in hepatocytes .
  • Tumor Activity : this compound exhibits the highest tumor initiatory activity in mouse skin studies, likely due to stable hydroxylamine intermediates formed during nitro reduction .
  • Assay Variability : 2,3,5,6-Tetrachloronitrobenzene shows inconsistent potency estimates in qHTS assays, splitting into multiple activity clusters, suggesting complex bioactivity influenced by experimental conditions .

Comparison with Fluorinated Analogs

2,3,4,5-Tetrafluoronitrobenzene (CAS 5580-79-0), a fluorinated analog, demonstrates contrasting reactivity due to fluorine’s electronegativity:

Property This compound 2,3,4,5-Tetrafluoronitrobenzene
Electron-Withdrawing Effect Moderate (Cl) Strong (F)
Reactivity Resists nucleophilic substitution High reactivity in nucleophilic aromatic substitution (e.g., with methanol)
Applications Agricultural fungicide Synthesis of fluorinated polymers and pharmaceuticals

Metabolic Pathways

  • This compound : Lacks nitro group replacement; major metabolites likely involve nitro reduction to hydroxylamines .
  • 1,2-Dinitrobenzene : Undergoes nitro group reduction as a primary metabolic route, unlike 1,3- or 1,4-dinitrobenzene .

Nematicidal Activity

  • This compound reduces populations of stunt, lance, and root-knot nematodes at low concentrations (0.0125–0.1 g/kg soil), with minimal effect on saprophagous nematodes at higher doses .

Environmental and Analytical Considerations

  • Volatility : Less volatile than pentachloronitrobenzene, reducing airborne dispersal but increasing soil persistence .
  • Analytical Standards : Commercially available as certified reference materials (e.g., Shanghai Anpel Co. ), ensuring accurate environmental monitoring .

Biological Activity

2,3,4,5-Tetrachloronitrobenzene (TCNB) is a chlorinated aromatic compound with significant biological activity. This article explores its biological effects, mechanisms of action, metabolic pathways, and potential applications in various fields.

  • Molecular Formula : C₆HCl₄N₁O₂
  • Appearance : Pale yellow crystalline solid
  • Molecular Weight : 232.9 g/mol

TCNB is characterized by its four chlorine atoms and one nitro group attached to a benzene ring. This structure contributes to its reactivity and biological activity.

TCNB exhibits several biological activities primarily due to its ability to interact with biological macromolecules. Key mechanisms include:

  • Oxidative Stress : TCNB acts as a weak oxidizer, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic processes, contributing to its toxicological effects.
  • Nematicidal Activity : TCNB demonstrates strong nematicidal properties against soil nematodes such as Tylenchorhynchus claytoni, Hoplolaimus galeatus, and Meloidogyne incognita. Studies indicate a dose-dependent reduction in nematode populations when applied to soil.

In Vitro Studies

Research has demonstrated that TCNB inhibits the growth of various fungi and plant pathogens. For instance:

  • Fusarium creruleum : TCNB inhibited radial growth more effectively than other isomers .
  • Botrytis cinerea : While less effective than another isomer (2,3,5,6-TCNB), TCNB still showed significant inhibitory effects on this pathogen .

In Vivo Studies

Studies conducted on laboratory animals provide insights into the metabolic fate and toxicity of TCNB:

  • Rats : Metabolic studies reveal that TCNB undergoes biotransformation primarily through reduction of the nitro group to form amino derivatives. The major metabolites identified include pentachloroaniline and glutathione conjugates .
  • Toxicity Observations : In repeated-dose studies on rabbits, doses of 700 mg resulted in slight anorexia but no severe adverse effects were noted at lower doses .

Case Studies

  • Nematicidal Efficacy :
    • A study demonstrated that applying TCNB to Norfolk sandy loam significantly reduced nematode populations. Higher concentrations led to a marked decrease in root galling caused by Meloidogyne incognita, indicating its potential use in agricultural pest management.
  • Toxicological Assessment in Mice :
    • Mice fed diets containing TCNB exhibited fatty degeneration of the liver at high doses (13,440 ppm), while lower doses did not show significant adverse effects . This suggests a threshold for toxicity that must be considered in risk assessments.

Summary of Biological Activities

Biological ActivityObservations
NematicidalEffective against Tylenchorhynchus claytoni, Hoplolaimus galeatus, and Meloidogyne incognita; dose-dependent effects observed.
AntifungalInhibits growth of Fusarium creruleum and Botrytis cinerea; more potent than other isomers.
ToxicityMild anorexia in rabbits at high doses; liver damage noted in mice at elevated concentrations.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,3,4,5-tetrachloronitrobenzene, and how can purity be validated?

Synthesis typically involves chlorination of 2,4,5-trichloronitrobenzene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Post-synthesis purification involves recrystallization from toluene, with purity assessed via HPLC (reversed-phase C18 column, methanol/water mobile phase) or GC-MS (using electron capture detection for halogenated analytes) . Melting point verification (66.0°C ± 0.2°C) is critical for confirming crystallinity .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • GC-MS : Use a DB-5MS column with electron capture detection (ECD) for trace-level detection (LOD < 0.1 µg/L). Internal standards like 2,3,5,6-tetrachloronitrobenzene-d₃ improve accuracy .
  • HPLC-UV : Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase; UV detection at 254 nm provides sufficient sensitivity for aqueous samples .
  • Calibration : Prepare standards in hexane or methanol (10–1000 µg/mL) to avoid solvent interference .

Q. What is the aqueous solubility of this compound, and how does it vary with temperature?

Experimental data shows a solubility of 7.3 mg/L at 20°C in water, decreasing by ~30% at 10°C due to reduced molecular mobility . Solubility in organic solvents (e.g., toluene, hexane) is significantly higher (>100 mg/mL), making them preferred for stock solutions .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for NAS. For example, in methanol, reductive activation (e.g., using NaBH₄) facilitates substitution at the para position to the nitro group, forming methoxy derivatives . Comparative studies with polyfluoronitrobenzenes suggest steric hindrance from chlorine substituents slows reaction kinetics .

Q. What experimental models are used to assess the ecotoxicological impact of this compound?

  • Protozoan assays : Tetrahymena pyriformis is widely used to measure acute toxicity (EC₅₀ ≈ 1.78 mg/L), with growth inhibition as the endpoint .
  • QSAR models : Parameters like logP (1.78) and molar refractivity (49.7) predict environmental persistence and bioaccumulation potential .
  • Comparative toxicity : The 2,3,4,5-isomer exhibits higher toxicity than 2,3,5,6-tetrachloronitrobenzene (Tecnazene), likely due to differences in molecular symmetry and membrane permeability .

Q. How can conflicting data on degradation pathways of this compound be resolved?

Discrepancies in photolytic vs. microbial degradation rates arise from experimental conditions:

  • Photolysis : UV irradiation (254 nm) in aqueous media yields 2,3,4,5-tetrachlorophenol as a primary intermediate (t₁/₂ = 48 hrs) .
  • Biodegradation : Pseudomonas spp. under anaerobic conditions reduce the nitro group to an amine, forming 2,3,4,5-tetrachloroaniline (t₁/₂ = 120 hrs) . Resolution : Use isotopically labeled compounds (e.g., ¹⁴C-tagged) to track pathway-specific intermediates .

Q. Methodological Notes

  • Synthesis : Monitor chlorination progress via FT-IR (disappearance of C-Cl stretching at 600 cm⁻¹) .
  • QSAR Validation : Use leave-one-out cross-validation to assess model robustness for environmental fate predictions .
  • Toxicity Assays : Include positive controls (e.g., pentachloronitrobenzene) to validate protozoan assay sensitivity .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-nitrobenzene
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InChI

InChI=1S/C6HCl4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H
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InChI Key

MTBYTWZDRVOMBR-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6HCl4NO2
Record name 2,3,4,5-TETRACHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID5026097
Record name 2,3,4,5-Tetrachloronitrobenzene
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Molecular Weight

260.9 g/mol
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Physical Description

2,3,4,5-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Pale yellow solid; [CAMEO]
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Boiling Point

66 °C
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Solubility

Solubility: 28.0 mg/L (water) /Tetrachloronitrobenzene/, In water, 7.31 mg/L at 20 °C
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Vapor Pressure

0.000138 [mmHg]
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CAS No.

879-39-0
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Melting Point

149 to 153 °F (NTP, 1992)
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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